3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide
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Overview
Description
3-(2,3-Dihydro-1-benzofuran-5-yl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide is a synthetic organic compound that features a complex structure combining a benzofuran ring, a thiophene moiety, and a pyrrolidine carboxamide group
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of both benzofuran and thiophene rings, which are known for their conductive and photonic characteristics.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzyl alcohol derivatives under acidic conditions.
Thiophene Introduction: The thiophene moiety is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.
Pyrrolidine Carboxamide Formation: The final step involves the formation of the pyrrolidine carboxamide through the reaction of a pyrrolidine derivative with a carboxylic acid or its activated ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran ring can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2,3-dione derivatives.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon, which may reduce the benzofuran ring to a dihydrobenzofuran.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, often using halogenating agents or nitrating mixtures.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating mixtures (e.g., HNO₃/H₂SO₄)
Major Products
Oxidation: Benzofuran-2,3-dione derivatives
Reduction: Dihydrobenzofuran derivatives
Substitution: Halogenated or nitrated thiophene derivatives
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide depends on its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- **3-(2,3-Dihydro-1-benzofuran-5-yl)-
Properties
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c21-18(19-11-16-2-1-9-23-16)20-7-5-15(12-20)13-3-4-17-14(10-13)6-8-22-17/h1-4,9-10,15H,5-8,11-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXIVONVOBWHRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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